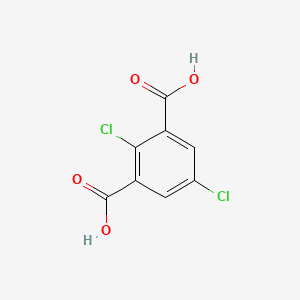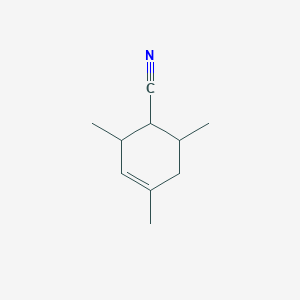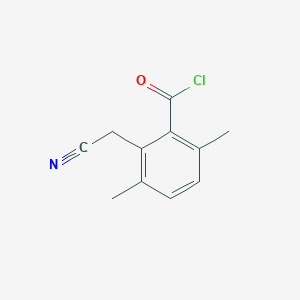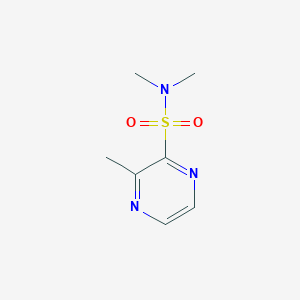
N-(cyclopropyl(phenyl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropyl(phenyl)methyl)ethanamine is an organic compound classified as an amine. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a cyclopropyl group, a phenyl group, and an ethanamine moiety, making it a tertiary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine can be achieved through several methods:
Reductive Amination: This involves the reaction of a cyclopropyl(phenyl)methyl ketone with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with cyclopropyl(phenyl)methyl bromide, followed by hydrolysis to yield the desired amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropyl(phenyl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ethanamine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Amides, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
N-(cyclopropyl(phenyl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(cyclopropyl(phenyl)methyl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to physiological or biochemical responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-1-propanamine
- N-ethylethanamine
- N,N-dimethylethanamine
Uniqueness
N-(cyclopropyl(phenyl)methyl)ethanamine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-[cyclopropyl(phenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H17N/c1-2-13-12(11-8-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
Clave InChI |
FVAXEANXVBOWGL-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C1CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


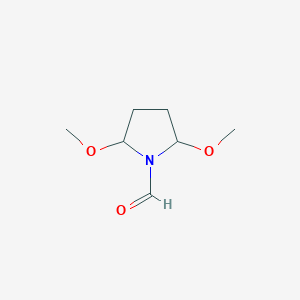
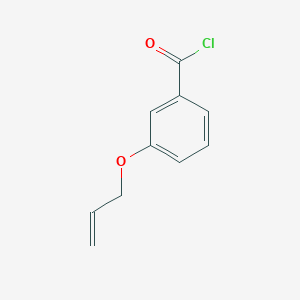
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)

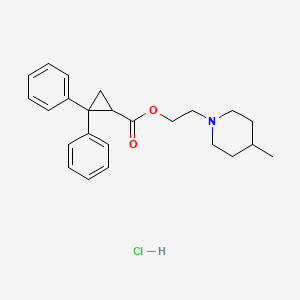

![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
